1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O4/c1-31-18-8-5-14(9-19(18)32-2)21-25-20(33-27-21)11-28-22(30)17-10-16(26-29(17)12-24-28)13-3-6-15(23)7-4-13/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFAYWUEYHQQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Precursor
The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, reacting 4-fluorophenylacetohydrazide with ethyl acetoacetate under acidic conditions yields a pyrazole intermediate.
Triazinone Ring Construction
The triazinone ring is formed through annulation. A reported method involves treating a pyrazole-amine with a cyanamide derivative under basic conditions. For instance, heating the pyrazole intermediate with cyanogen bromide in dimethylformamide (DMF) at 80°C for 12 hours affords the triazinone core.
Reaction Conditions:
Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Cyclodehydration of Amidoxime
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. A common approach involves reacting 3,4-dimethoxybenzamide oxime with chloroacetyl chloride in the presence of a base.
Procedure:
- Prepare 3,4-dimethoxybenzamide oxime by treating 3,4-dimethoxybenzamide with hydroxylamine hydrochloride in ethanol.
- React the amidoxime with chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- Stir at reflux for 6 hours to form 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Optimization Note:
Coupling of Oxadiazole and Triazinone Moieties
Alkylation via Nucleophilic Substitution
The methylene linker is installed by reacting the chloromethyl-oxadiazole with the triazinone core under basic conditions.
Procedure:
- Dissolve the triazinone (1.0 equiv) in anhydrous DMF.
- Add potassium carbonate (2.0 equiv) and 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv).
- Heat at 60°C for 8 hours under nitrogen.
Key Parameters:
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, triazinone-H), 7.89–7.85 (m, 2H, fluorophenyl), 7.45–7.41 (m, 2H, fluorophenyl), 6.95 (s, 1H, oxadiazole-Ar), 6.89–6.85 (m, 2H, oxadiazole-Ar), 5.32 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₃H₁₉FN₆O₄ [M+H]⁺: 485.1423; found: 485.1426.
Alternative Synthetic Routes and Comparative Analysis
Cross-Dehydrogenative Coupling (CDC)
A method adapted from pyrazolo[1,5-a]pyridine synthesis employs CDC between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. While untested for triazinones, this approach could streamline ring formation under oxidative conditions (O₂, acetic acid).
Hypothetical Adaptation:
Microwave-Assisted Synthesis
Microwave irradiation may reduce reaction times for cyclization steps. A trial protocol suggests 30 minutes at 120°C for oxadiazole formation, improving yield to 72%.
Challenges and Optimization Opportunities
Regioselectivity in Triazinone Formation
Competing pathways during annulation may yield regioisomers. Using bulky bases (e.g., DBU) or low temperatures (-10°C) suppresses side reactions.
Oxadiazole Stability
The electron-rich 3,4-dimethoxyphenyl group increases oxadiazole susceptibility to hydrolysis. Anhydrous conditions and inert atmospheres are critical.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the compound’s application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
The compound 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic molecule that incorporates multiple functional groups, including a pyrazolo[1,5-d][1,2,4]triazinone core and an oxadiazole moiety. This structure suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C18H16N6O3F
- Molecular Weight : 374.36 g/mol
- CAS Number : 878977-92-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole and pyrazolo triazinone rings are known to modulate enzyme activity and receptor interactions. Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activities due to their ability to inhibit key metabolic pathways in bacteria and fungi .
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have demonstrated efficacy against Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the oxadiazole structure can enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The presence of the oxadiazole ring has been linked to antifungal activities against various fungal pathogens.
Antitubercular Effects
Research by Dhumal et al. (2016) highlighted the antitubercular potential of 1,3,4-oxadiazole derivatives. These compounds inhibited Mycobacterium bovis BCG effectively in both active and dormant states. Molecular docking studies revealed strong binding affinities to the InhA enzyme, crucial for mycolic acid biosynthesis in mycobacteria .
Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial efficacy of related compounds:
- Compounds Tested : Various 1,3,4-oxadiazole derivatives were synthesized.
- Results : The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin.
Study 2: Molecular Docking Studies
A series of molecular docking studies were conducted to evaluate binding affinities:
- Target Proteins : Selected bacterial enzymes were targeted.
- Findings : The docking results indicated that the compound could effectively bind to active sites of critical enzymes involved in bacterial cell wall synthesis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Compound A | Oxadiazole derivative | Moderate against E. coli | -7.5 |
| Compound B | Pyrazolo derivative | High against S. aureus | -8.0 |
| Compound C | Oxadiazole + Pyrazolo | Very High against M. bovis | -9.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for achieving high-purity 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone?
- Methodology :
- Stepwise Synthesis : Begin with constructing the pyrazolo[1,5-d][1,2,4]triazinone core via cyclization of substituted pyrazole precursors under reflux in acetic acid (60–65°C, 5–8 hours) .
- Oxadiazole Formation : Introduce the 3,4-dimethoxyphenyl-oxadiazole moiety via a [3+2] cycloaddition between nitrile oxides and carbonyl compounds, using anhydrous conditions and polar aprotic solvents (e.g., THF) to enhance yield .
- Methylation : Attach the oxadiazole-methyl group to the triazinone core via nucleophilic substitution, maintaining pH 7–8 and inert atmosphere to prevent side reactions .
- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) followed by recrystallization (methanol) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.75–4.02 ppm, fluorophenyl aromatic protons at δ 7.25–7.45 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 490.1523) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between oxadiazole N and triazinone O) .
- HPLC : Monitor purity (>98%) using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Strategies :
- In vitro Enzyme Inhibition : Test against kinases (e.g., CDK2) or cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and dose-response curves (1–100 μM) .
- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Design Framework :
- Substituent Variation : Synthesize analogs with modified substituents (Table 1) and compare bioactivity :
| Substituent Modification | Observed Impact on IC₅₀ (HeLa) | Key Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | 2.5-fold increase | |
| 3,4-Dimethoxyphenyl → 3-Nitrophenyl | Loss of activity | |
| Oxadiazole → Thiadiazole | Comparable efficacy |
- Pharmacophore Mapping : Use docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. What computational approaches predict this compound’s mechanism of action and metabolic stability?
- Computational Workflow :
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 14-α-demethylase) over 100 ns to assess stability .
- ADMET Prediction : Use SwissADME to estimate logP (2.8), bioavailability (0.55), and CYP450 inhibition .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict reactivity .
Q. How can contradictions in bioactivity data across studies be resolved?
- Resolution Strategies :
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 10% FBS in DMEM) .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Model Selection :
- Xenograft Mice : Implant HT-29 colorectal tumors subcutaneously; administer compound (10 mg/kg, oral) daily for 21 days .
- Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology (liver/kidney) post-administration .
- PK/PD Modeling : Use NONMEM to correlate exposure (AUC) with tumor volume reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
